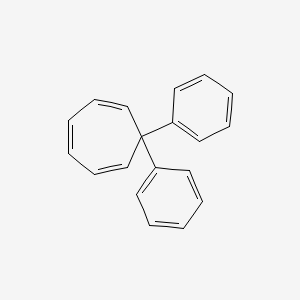

7,7-Diphenylcyclohepta-1,3,5-triene

Description

7,7-Diphenylcyclohepta-1,3,5-triene is a bicyclic aromatic compound characterized by a seven-membered cycloheptatriene core substituted with two phenyl groups at the 7-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The conjugated triene system enables π-π stacking interactions, which are critical in molecular recognition processes, such as protein-ligand binding .

Properties

CAS No. |

112423-70-8 |

|---|---|

Molecular Formula |

C19H16 |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

7,7-diphenylcyclohepta-1,3,5-triene |

InChI |

InChI=1S/C19H16/c1-2-10-16-19(15-9-1,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h1-16H |

InChI Key |

JWCHWUDTKQARMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diphenylcyclohepta-1,3,5-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diphenylacetylene with cycloheptatriene in the presence of a catalyst such as palladium or platinum. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for 7,7-Diphenylcyclohepta-1,3,5-triene are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7,7-Diphenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bonds to single bonds, resulting in a saturated cycloheptane derivative.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products:

Oxidation: Diketones, carboxylic acids

Reduction: Saturated cycloheptane derivatives

Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

7,7-Diphenylcyclohepta-1,3,5-triene has several applications in scientific research:

Chemistry: Used as a ligand in organometallic chemistry and as a building block in organic synthesis.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 7,7-Diphenylcyclohepta-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds and phenyl groups allow it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 7,7-Diphenylcyclohepta-1,3,5-triene, differing primarily in substituents or core modifications:

Key Research Findings

Electronic and Steric Properties

- 7,7-Diphenylcyclohepta-1,3,5-triene : The phenyl groups enhance electron delocalization across the triene system, facilitating strong π-π interactions with aromatic residues (e.g., Tyr139, Phe190 in SIRT2 enzymes) . This property is critical in drug design for anticancer agents targeting protein binding pockets.

- 7,7-Dimethylcyclohepta-1,3,5-triene : Methyl groups lack aromaticity, reducing π-π stacking capacity. However, their smaller size may improve solubility and bioavailability in hydrophobic environments .

- The compound’s compact structure may favor applications in fluorinated materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.